molecular formula C19H13N3O2S B5596672 3-(2-Nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyridine

3-(2-Nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B5596672
M. Wt: 347.4 g/mol
InChI Key: JEMAADCNYFXSSA-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are valuable scaffolds in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyridine typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with 2-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Properties

IUPAC Name

3-(2-nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-22(24)15-10-4-5-11-16(15)25-19-18(14-8-2-1-3-9-14)20-17-12-6-7-13-21(17)19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMAADCNYFXSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)SC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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